molecular formula C6H6BrN3O2 B15222331 Methyl 3-amino-5-bromopyrazine-2-carboxylate

Methyl 3-amino-5-bromopyrazine-2-carboxylate

Cat. No.: B15222331
M. Wt: 232.03 g/mol
InChI Key: UOIGEEVYCPCIJV-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromopyrazine-2-carboxylate is an organic compound with the molecular formula C6H6BrN3O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-bromopyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl 3-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) in acetonitrile under nitrogen protection . The reaction typically proceeds at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The final product is usually obtained through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Methyl 3-amino-5-bromopyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromopyrazine-2-carboxylate largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of favipiravir, it undergoes several transformations to become an active antiviral agent that inhibits viral RNA-dependent RNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 3-amino-5-bromopyrazine-2-carboxylate

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10)

InChI Key

UOIGEEVYCPCIJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1N)Br

Origin of Product

United States

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